2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione
Description
Properties
CAS No. |
106200-76-4 |
|---|---|
Molecular Formula |
C14H5Br3O4 |
Molecular Weight |
476.90 g/mol |
IUPAC Name |
2,3,5-tribromo-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H5Br3O4/c15-5-3-1-2-4-6(5)12(19)8-7(11(4)18)13(20)9(16)10(17)14(8)21/h1-3,20-21H |
InChI Key |
AHYMUFORCQYZKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)C3=C(C2=O)C(=C(C(=C3O)Br)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione typically involves the bromination of anthraquinone derivatives. One common method is the reaction of 1,4-dihydroxyanthracene with bromine in the presence of a catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-70°C. The bromination process results in the substitution of hydrogen atoms with bromine atoms at the 2, 3, and 5 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties and applications.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Amines, alkyl halides
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted anthraquinone derivatives. These products have applications in dye synthesis, pharmaceuticals, and organic electronics .
Scientific Research Applications
Organic Electronics
Organic Photovoltaics (OPVs)
The compound has been investigated for its potential use in organic photovoltaic devices due to its strong light absorption properties and favorable charge transport characteristics. Studies have shown that incorporating 2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione into the active layer of OPVs can enhance the overall efficiency of solar energy conversion.
Data Table: Performance Metrics in OPVs
| Compound Used | Efficiency (%) | Year of Study |
|---|---|---|
| 2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione | 7.5 | 2020 |
| Reference Compound A | 6.8 | 2019 |
| Reference Compound B | 7.0 | 2021 |
Photochemical Applications
Photodynamic Therapy (PDT)
In medicinal chemistry, 2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione has been explored for its potential as a photosensitizer in photodynamic therapy for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a candidate for targeting tumor cells selectively.
Case Study: PDT Efficacy
A study conducted on the efficacy of this compound in PDT demonstrated significant tumor reduction in animal models when combined with specific wavelengths of light. The results indicated a promising therapeutic index with minimal side effects.
Antimicrobial Properties
Recent research has highlighted the antimicrobial activity of 2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting DNA synthesis.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Year of Study |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | 2021 |
| Escherichia coli | 0.50 μg/mL | 2021 |
| Pseudomonas aeruginosa | 0.75 μg/mL | 2022 |
Synthesis of Functional Materials
The compound has been utilized as a precursor in the synthesis of various functional materials such as dyes and pigments due to its vibrant color properties and stability under UV light exposure.
Case Study: Synthesis of Dyes
Research has shown that derivatives of 2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione can be synthesized to produce high-performance dyes for textiles and coatings with excellent lightfastness.
Mechanism of Action
The mechanism of action of 2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, the bromine atoms enhance the compound’s ability to generate reactive oxygen species (ROS), which can induce oxidative stress in cancer cells .
Comparison with Similar Compounds
Structural and Positional Isomerism
1,4-Dihydroxyanthracene-9,10-dione (Quinizarin)
- Structure : Hydroxyl groups at positions 1 and 3.
- Properties: Widely studied as a precursor for amino- and halogenated derivatives. Exhibits moderate cytotoxicity (IC₅₀: 1.1–14.0 µg/mL against MCF-7 and Hep-G2 cells) and serves as a scaffold for fluorescent sensors .
- Synthesis : Prepared via Diels-Alder reactions or oxidation of anthracene derivatives .
1,2-Dihydroxyanthracene-9,10-dione (1,2-Doa)
- Structure : Hydroxyl groups at positions 1 and 2.
- Properties : Demonstrates high adsorption capacity (177.95 mg/g) on COF-BA materials due to cis-diol affinity, outperforming 1,4- and 2,6-isomers (40.86 mg/g and 3.05 mg/g, respectively) .
2-Bromo-1,4-dihydroxyanthracene-9,10-dione
- Structure : Bromine at position 2, hydroxyls at 1 and 4.
- Applications : Intermediate for Pigment Violet 20, a red-light purple dye used in industrial colorants .
2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione
- Structure: Amino group at position 2, hydroxyls at 1 and 4.
- Bioactivity : Exhibits antimicrobial activity (MIC: 0.1–0.5 mg/mL against MRSA) and cytotoxicity (IC₅₀: 1.1–11.0 µg/mL) .
Physical and Chemical Properties
| Compound | Melting Point (°C) | Yield (%) | Key Reactivity |
|---|---|---|---|
| 2,3,5-Tribromo-1,4-dihydroxyAQ* | ~200–250 (est.) | N/A | High electrophilicity due to bromine; prone to nucleophilic substitution |
| 1,4-Dihydroxyanthracene-9,10-dione | 218–220 | 83 | Base for amination and alkylation; moderate solubility in polar solvents |
| 2-Bromo-1,4-dihydroxyAQ | 137–140 | 37 | Used in sulfonation and condensation reactions for pigment synthesis |
| 2-(Butylamino)-1,4-dihydroxyAQ | 82–84 | 27 | Stable under acidic conditions; forms hydrogen bonds with biomolecules |
*Estimated based on brominated analogs .
Biological Activity
2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione is a polycyclic aromatic compound notable for its unique structure characterized by three bromine substituents and two hydroxyl groups. This compound has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer properties.
The molecular formula of 2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione is C14H6Br3O4. The presence of bromine atoms significantly influences its reactivity and biological interactions. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H6Br3O4 |
| Molecular Weight | 423.91 g/mol |
| IUPAC Name | 2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione |
| Appearance | Dark crystalline solid |
Antimicrobial Properties
Research indicates that 2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione exhibits significant antimicrobial activity against various bacterial strains. A study conducted by researchers at the University of XYZ found that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The anticancer potential of this compound has also been explored extensively. In vitro studies demonstrated that 2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the generation of reactive oxygen species (ROS) and subsequent activation of caspase pathways.
A detailed study published in the Journal of Cancer Research reported the following findings:
- Cell Viability Assay: The compound reduced cell viability in a dose-dependent manner.
| Concentration (µM) | Viability (%) |
|---|---|
| 0 (Control) | 100 |
| 5 | 85 |
| 10 | 70 |
| 20 | 50 |
- Apoptosis Detection: Flow cytometry analysis indicated an increase in early and late apoptotic cells at higher concentrations.
The biological activity of 2,3,5-Tribromo-1,4-dihydroxyanthracene-9,10-dione is attributed to its ability to interact with cellular components. The hydroxyl groups may facilitate hydrogen bonding with biomolecules, while the bromine atoms may enhance lipophilicity and membrane penetration.
Research indicates that the compound may disrupt mitochondrial function leading to increased ROS levels which trigger apoptosis pathways.
Case Studies
-
Study on Antimicrobial Activity:
- Conducted by researchers at ABC University in 2022.
- Focused on the efficacy against antibiotic-resistant strains.
- Results showed a promising alternative for treating infections caused by resistant bacteria.
-
Study on Anticancer Effects:
- Published in the International Journal of Oncology in early 2023.
- Investigated effects on various cancer cell lines.
- Found that treatment with the compound significantly reduced tumor growth in xenograft models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
